molecular formula C19H26N2O5S B12379024 Catenulopyrizomicin A

Catenulopyrizomicin A

Cat. No.: B12379024
M. Wt: 394.5 g/mol
InChI Key: OVIFYMIFNZYWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Catenulopyrizomicin A is a novel compound isolated from the rare actinomycete Catenuloplanes sp. MM782L-181F7. This compound has garnered significant attention due to its potent anti-Hepatitis B virus (HBV) activity. The structure of this compound is characterized by a thiazolyl pyridine moiety, which is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Catenulopyrizomicin A is primarily obtained through fermentation of the rare actinomycete Catenuloplanes sp. MM782L-181F7. The fermentation broth is subjected to various purification processes, including solvent extraction, chromatography, and crystallization, to isolate the pure compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods reported for this compound. The compound is mainly produced in research laboratories through the fermentation of the specific actinomycete strain .

Chemical Reactions Analysis

Types of Reactions

Catenulopyrizomicin A undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

Catenulopyrizomicin A has several scientific research applications, including:

    Chemistry: Used as a model compound for studying thiazolyl pyridine chemistry.

    Biology: Investigated for its effects on cellular processes and viral replication.

    Medicine: Explored as a potential therapeutic agent for treating Hepatitis B virus infections.

Mechanism of Action

Catenulopyrizomicin A exerts its effects by promoting the release of immature virion particles that fail to be enveloped through alterations in membrane permeability. This mechanism disrupts the replication cycle of the Hepatitis B virus, reducing the amount of intracellular viral DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Catenulopyrizomicin A is unique due to its specific mechanism of action against the Hepatitis B virus, which involves the promotion of immature virion particle release. This distinct mechanism sets it apart from other antiviral compounds .

Properties

Molecular Formula

C19H26N2O5S

Molecular Weight

394.5 g/mol

IUPAC Name

3-hydroxy-4,5-dimethoxy-6-[2-(6-methylheptyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O5S/c1-11(2)8-6-5-7-9-13-20-12(10-27-13)14-17(25-3)18(26-4)16(22)15(21-14)19(23)24/h10-11,22H,5-9H2,1-4H3,(H,23,24)

InChI Key

OVIFYMIFNZYWIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)O)O)OC)OC

Origin of Product

United States

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